molecular formula C9H13N3 B13177084 4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine

4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine

Cat. No.: B13177084
M. Wt: 163.22 g/mol
InChI Key: SISDPMYTCFHOOO-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused with a pyrazine ring, and it is characterized by the presence of two methyl groups at the 4 and 7 positions. Nitrogen-containing heterocycles like this one are significant in various fields, including pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyridine with acyl (bromo)acetylenes can lead to the formation of the desired compound through a series of steps including nucleophilic substitution and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine include other pyrido[2,3-B]pyrazine derivatives and related nitrogen-containing heterocycles such as:

Uniqueness

What sets this compound apart is its specific substitution pattern with methyl groups at the 4 and 7 positions. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4,7-dimethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H13N3/c1-7-5-8-9(11-6-7)12(2)4-3-10-8/h5-6,10H,3-4H2,1-2H3

InChI Key

SISDPMYTCFHOOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N(CCN2)C

Origin of Product

United States

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